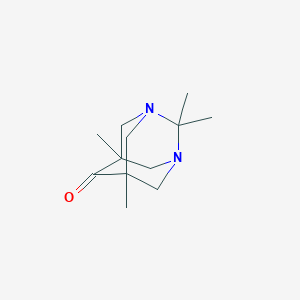
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a bicyclic compound that belongs to the class of azabicycloalkanes and has a unique structure that makes it an interesting subject of study. In
Wirkmechanismus
The mechanism of action of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- is not fully understood. However, it is known to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can improve memory and learning. It is also believed to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve memory and learning, reduce anxiety, and have antitumor effects. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in memory and learning. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with animals or cells in vitro.
Zukünftige Richtungen
There are several future directions for research on 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl-. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction is to explore its antitumor effects and its potential use in cancer therapy. Additionally, further studies can be conducted to understand its mechanism of action and to identify any potential side effects or toxicity concerns. Overall, 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- is a promising compound that has the potential to contribute to the development of new therapies and treatments in various fields.
Synthesemethoden
The synthesis of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- can be achieved through several methods. One of the commonly used methods is the reaction of 2,5-dimethyl-2,5-hexanediol with phosgene to form 2,5-dimethyl-2,5-hexanediylidene bis(carbamate). This compound is then reacted with sodium azide to form the desired compound. Other methods include the reaction of 2,5-dimethyl-2,5-hexanediol with phosgene and ammonia, or the reaction of 2,5-dimethyl-2,5-hexanediol with phosgene and methylamine.
Wissenschaftliche Forschungsanwendungen
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. It has also been studied for its potential use as an antitumor agent, due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
108790-76-7 |
|---|---|
Produktname |
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- |
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
2,2,5,7-tetramethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C12H20N2O/c1-10(2)13-5-11(3)6-14(10)8-12(4,7-13)9(11)15/h5-8H2,1-4H3 |
InChI-Schlüssel |
ZSYSVGAURGYYKV-UHFFFAOYSA-N |
SMILES |
CC1(N2CC3(CN1CC(C2)(C3=O)C)C)C |
Kanonische SMILES |
CC1(N2CC3(CN1CC(C2)(C3=O)C)C)C |
Andere CAS-Nummern |
108790-76-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



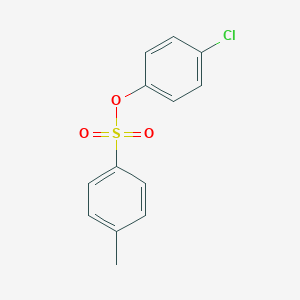
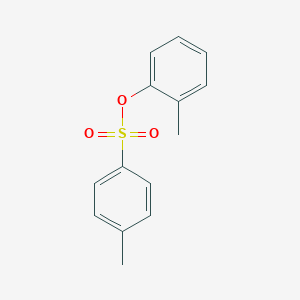
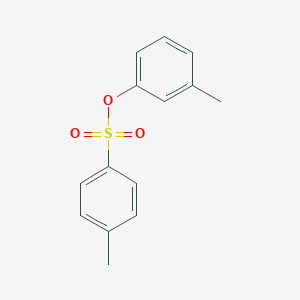
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
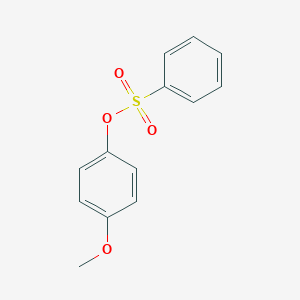
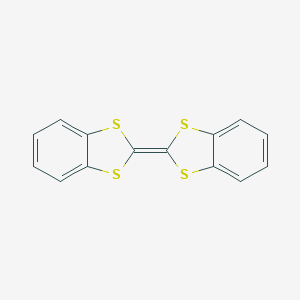
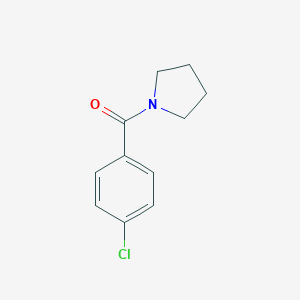
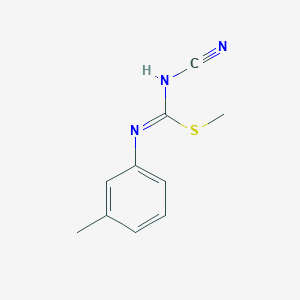
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
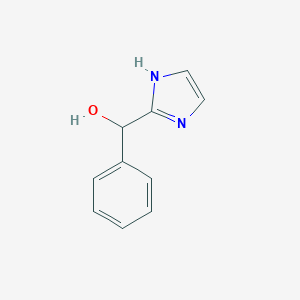
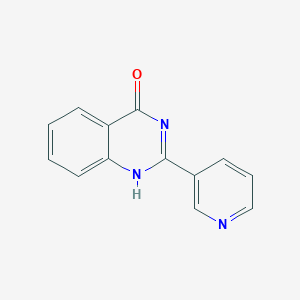
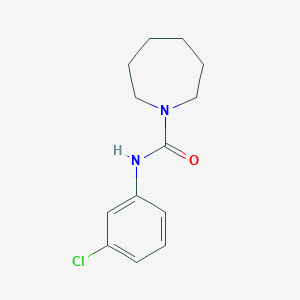
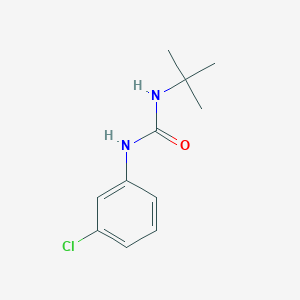
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)